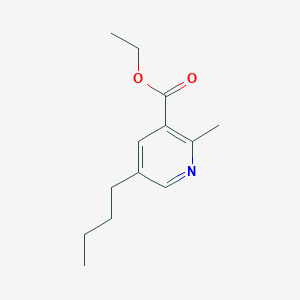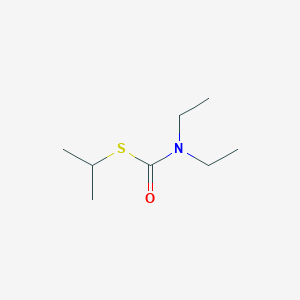
Ethyl 5-butyl-2-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-butyl-2-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family. This compound features a pyridine ring substituted with an ethyl ester group at the third position, a butyl group at the fifth position, and a methyl group at the second position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-butyl-2-methylpyridine-3-carboxylate typically involves the esterification of 5-butyl-2-methylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and energy consumption, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-butyl-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 5-butyl-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of ethyl 5-butyl-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical processes. The exact mechanism depends on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 5-butyl-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methylpyridine-3-carboxylate: Lacks the butyl group, resulting in different chemical properties and reactivity.
Ethyl 5-ethyl-2-methylpyridine-3-carboxylate: Features an ethyl group instead of a butyl group, affecting its steric and electronic characteristics.
Ethyl 5-butyl-2-ethylpyridine-3-carboxylate: Contains an ethyl group at the second position instead of a methyl group, altering its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its properties and applications.
Propriétés
| 91027-96-2 | |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
ethyl 5-butyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-4-6-7-11-8-12(10(3)14-9-11)13(15)16-5-2/h8-9H,4-7H2,1-3H3 |
Clé InChI |
BCIZNQKKHVYRDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(N=C1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
